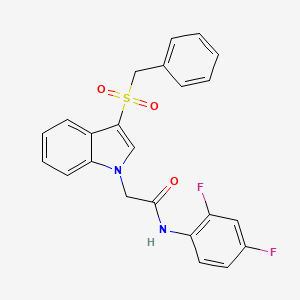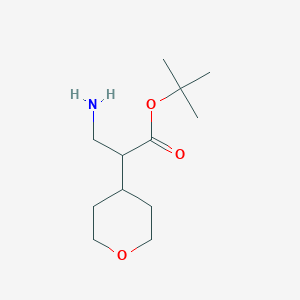![molecular formula C12H12Cl2N2OS B2873853 {2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol CAS No. 339098-46-3](/img/structure/B2873853.png)
{2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl]methanol, commonly referred to as 3,4-DCP, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the family of imidazole-based compounds, which are known for their ability to interact with proteins and nucleic acids. 3,4-DCP has been studied extensively in the fields of biochemistry and physiology, and has been found to have a wide range of biochemical and physiological effects.
科学研究应用
3,4-DCP has been used in a variety of scientific research applications. It has been used to study the effects of hydrophobic interactions on enzyme activity, as well as the effects of covalent modification of proteins. It has also been used to study the effects of protein-protein interactions, as well as the effects of proteolysis on protein function. Additionally, 3,4-DCP has been used to study the effects of protein-DNA interactions, and to study the structure and function of membrane proteins.
作用机制
The mechanism of action of 3,4-DCP is not fully understood, but it is thought to involve the binding of the compound to the active site of a protein or enzyme. This binding can cause a conformational change in the protein or enzyme, which can lead to changes in its activity or function. Additionally, 3,4-DCP can interact with nucleic acids, which can lead to changes in gene expression.
Biochemical and Physiological Effects
3,4-DCP has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. Additionally, 3,4-DCP has been found to inhibit the activity of transcription factors, which can lead to changes in gene expression. Finally, 3,4-DCP has been found to alter the structure and function of membrane proteins, which can lead to changes in cellular signaling pathways.
实验室实验的优点和局限性
The use of 3,4-DCP in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic, and can be used in a variety of concentrations. However, there are also some limitations to the use of 3,4-DCP in laboratory experiments. It is not always possible to accurately predict the effects of 3,4-DCP on a particular protein or enzyme, and it is not always possible to accurately predict the effects of 3,4-DCP on gene expression.
未来方向
Given the wide range of biochemical and physiological effects of 3,4-DCP, there are a number of potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of 3,4-DCP, and to develop more accurate methods for predicting the effects of 3,4-DCP on proteins and enzymes. Additionally, further research could be conducted to better understand the effects of 3,4-DCP on gene expression, and to develop methods for manipulating gene expression. Finally, further research could be conducted to better understand the effects of 3,4-DCP on membrane proteins, and to develop methods for manipulating cellular signaling pathways.
合成方法
3,4-DCP is synthesized from 3,4-dichlorobenzaldehyde and thiourea in a three-step process. In the first step, 3,4-dichlorobenzaldehyde is reacted with thiourea in the presence of a base to form the thiourea adduct. In the second step, the adduct is heated in the presence of aqueous acid to form the imidazole ring. Finally, the imidazole ring is reacted with methanol to form the desired 3,4-DCP product.
属性
IUPAC Name |
[2-[(3,4-dichlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS/c1-16-9(6-17)5-15-12(16)18-7-8-2-3-10(13)11(14)4-8/h2-5,17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZNMUDPCCIPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC(=C(C=C2)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-4-(1,4-thiazinan-4-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2873773.png)
![8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2873776.png)
![3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2873777.png)
![4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2873779.png)

![benzo[d]thiazol-6-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2873781.png)
![8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/no-structure.png)
![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2873784.png)



![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2873791.png)